molecular formula C26H34O7 B7881423 (2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid

(2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid

Cat. No.: B7881423
M. Wt: 458.5 g/mol
InChI Key: NGGMYCMLYOUNGM-FKSJYSFPSA-N
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Description

Amebacilin, also known as NSC9168 or Fumagillin, is a selective and potent irreversible inhibitor of methionine aminopeptidase 2 (MetAP2). This compound was first isolated from the fungus Aspergillus fumigatus in 1949. Amebacilin has shown significant antimicrobial properties and is used as an antibiotic to treat microsporidiosis .

Preparation Methods

Amebacilin is primarily extracted from the fungus Aspergillus fumigatus. The preparation involves cultivating the fungus under specific conditions to produce the compound. The extraction process includes solvent extraction and purification steps to isolate Amebacilin in its pure form .

Chemical Reactions Analysis

Amebacilin undergoes several types of chemical reactions, including:

    Oxidation: Amebacilin can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in Amebacilin.

    Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of analogs with potentially different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of Amebacilin with modified biological properties .

Scientific Research Applications

Amebacilin has a wide range of scientific research applications:

Mechanism of Action

Amebacilin exerts its effects by covalently binding to and inhibiting methionine aminopeptidase 2 (MetAP2). This inhibition disrupts the normal function of MetAP2, leading to the suppression of angiogenesis and cell proliferation. The molecular targets and pathways involved include the inhibition of the HIV-1 viral protein R (Vpr) activity, which is crucial for HIV-1 infection .

Comparison with Similar Compounds

Amebacilin is unique due to its potent and selective inhibition of MetAP2. Similar compounds include:

    TNP-470: A synthetic analog of Amebacilin with enhanced anti-angiogenic properties.

    Ovalicin: Another MetAP2 inhibitor with similar biological activities.

    Beloranib: A MetAP2 inhibitor used in the treatment of obesity and related metabolic disorders.

These compounds share similar mechanisms of action but differ in their potency, selectivity, and therapeutic applications .

Properties

IUPAC Name

(2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/b7-5+,8-6+,11-9+,12-10+/t19-,20-,23-,24+,25+,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGMYCMLYOUNGM-FKSJYSFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23110-15-8
Record name Fumagillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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